Daclatasvir RSSS Isomer-d3
CAS No.:
Cat. No.: VC0204153
Molecular Formula: C₄₀H₄₇D₃N₈O₆
Molecular Weight: 741.89
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₄₀H₄₇D₃N₈O₆ |
---|---|
Molecular Weight | 741.89 |
Introduction
Chemical and Structural Characteristics of Daclatasvir RSSS Isomer-d3
Molecular Composition and Isotopic Labeling
Daclatasvir RSSS Isomer-d3 is a deuterated derivative of Daclatasvir, a first-generation NS5A inhibitor. The compound’s structure incorporates three deuterium atoms at specific positions, replacing protium in the parent molecule. This modification results in a molecular formula of C₄₀D₃H₄₇N₈O₆, with a molecular weight of 741.894 g/mol . The deuterium atoms are strategically placed to minimize alterations to the molecule’s biological activity while enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies .
The stereochemical designation "RSSS" refers to the spatial arrangement of substituents around the chiral centers of the molecule. This isomer is one of several stereoisomers of Daclatasvir, each differing in their three-dimensional configurations. For instance, the RRRR isomer (CAS 1417333-58-4) and the SRSS isomer (CAS 1009117-28-5) exhibit distinct pharmacological profiles due to variations in their binding affinities for the HCV NS5A protein .
Synthesis and Analytical Characterization
Synthesis of Daclatasvir RSSS Isomer-d3 involves the incorporation of deuterium into the parent molecule through isotopic exchange or deuterated precursor utilization. While detailed synthetic pathways are proprietary, analytical data confirm the compound’s purity and isotopic enrichment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is routinely employed to verify the deuterium content and isomeric purity, ensuring consistency across research applications .
Clinical and Research Applications
Role in Combination Therapy Development
Daclatasvir RSSS Isomer-d3 has been instrumental in optimizing combination therapies for HCV. The parent drug, Daclatasvir, achieved sustained virologic response (SVR) rates exceeding 90% when combined with sofosbuvir (an NS5B inhibitor) in clinical trials . Key studies include:
Trial Name | Population | Regimen | SVR12 Rate |
---|---|---|---|
ALLY-3 | HCV GT3, with/without cirrhosis | Daclatasvir + Sofosbuvir (12 weeks) | 89% (136/152) |
ALLY-2 | HCV/HIV coinfection | Daclatasvir + Sofosbuvir (12 weeks) | 98% (GT1), 100% (GT3) |
ALLY-1 | Decompensated cirrhosis/post-transplant | Daclatasvir + Sofosbuvir + Ribavirin (12 weeks) | 83% (85/103) |
These trials underscore the importance of pharmacokinetic monitoring, a task facilitated by deuterated analogs like Daclatasvir RSSS Isomer-d3 .
Drug-Drug Interaction Studies
Daclatasvir RSSS Isomer-d3 enables precise assessment of interactions with concomitant medications. For example, dose adjustments are required when co-administering Daclatasvir with ritonavir-boosted protease inhibitors (reduce to 30 mg daily) or efavirenz (increase to 90 mg daily) . The deuterated analog helps quantify how these adjustments affect plasma concentration-time curves, minimizing trial-and-error in clinical practice.
Comparative Analysis with Related Compounds
Daclatasvir RSSS Isomer-d3 belongs to a broader class of NS5A inhibitors, each with unique properties:
Compound | Key Feature | Clinical Use Case |
---|---|---|
Ledipasvir | High barrier to resistance | GT1, often in fixed-dose combo |
Ombitasvir | Paired with paritaprevir/ritonavir | GT4, with dasabuvir |
Velpatasvir | Pan-genotypic activity | GT1-6, in combination therapies |
Daclatasvir-d3 | Deuterium-labeled for metabolic studies | Research and diagnostic tools |
The deuterium labeling in Daclatasvir RSSS Isomer-d3 distinguishes it from other NS5A inhibitors, positioning it as a non-therapeutic research aid rather than a frontline treatment .
Future Directions and Research Opportunities
Advancing Personalized HCV Therapies
Future studies leveraging Daclatasvir RSSS Isomer-d3 could elucidate interpatient variability in drug metabolism, guiding dose personalization for populations with renal impairment or genetic polymorphisms in drug-metabolizing enzymes.
Expanding Applications in Viral Resistance Studies
The compound’s utility in tracking resistance-associated substitutions (RAS) in NS5A remains underexplored. Real-time metabolic tracing could reveal how RAS emerge under selective drug pressure, informing next-generation inhibitor design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume